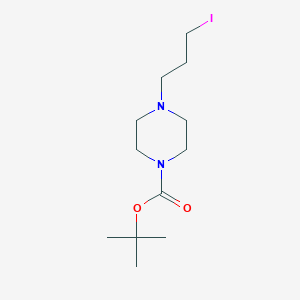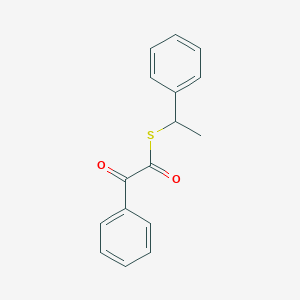
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate: is an organic compound with the molecular formula C16H14O2S It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 2-oxo-2-phenylethanoic acid with 1-phenylethanethiol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of thioesters in enzymatic reactions and metabolic pathways .
Medicine: It is explored for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of S-(1-phenylethyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by biological nucleophiles such as amino acids, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
- S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate
- 2-oxo-2-phenylethyl benzoate
- 2-oxo-2-phenylethyl acetate
Comparison: S-(1-phenylethyl) 2-oxo-2-phenylethanethioate is unique due to the presence of the 1-phenylethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds such as S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate, which has a nitrobenzyl group instead. The differences in substituents can significantly affect the reactivity and biological activity of these compounds .
Propiedades
Fórmula molecular |
C16H14O2S |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
S-(1-phenylethyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12(13-8-4-2-5-9-13)19-16(18)15(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
LEVYELZFKFYFHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)SC(=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


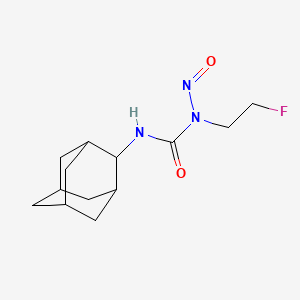

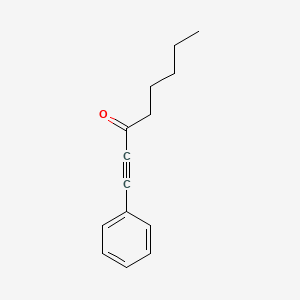
![[2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)
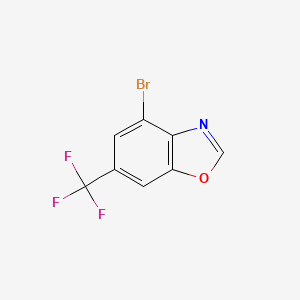
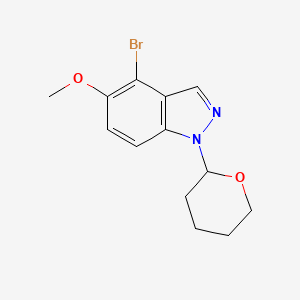
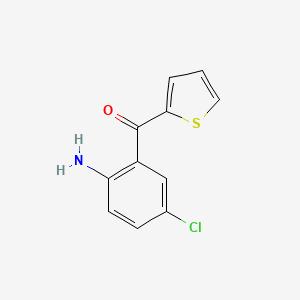
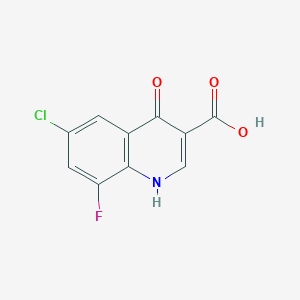
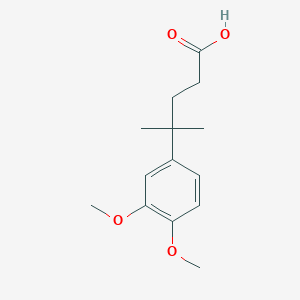

![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
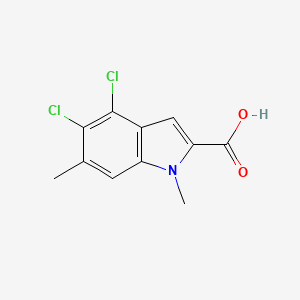
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
